1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Overview
Description
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanone ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or nitration reactions often use reagents like chlorine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action .
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
4-Chlorobenzaldehyde: Similar aromatic ring structure but lacks the cyclohexanone and carboxylic acid groups.
Cyclohexanone derivatives: Compounds with similar cyclohexanone rings but different substituents.
Uniqueness: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is unique due to its combination of a chlorophenyl group, a cyclohexanone ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYDNMYCXJKDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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